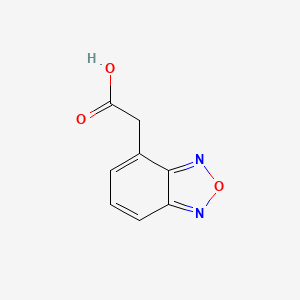

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid

Description

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid is a heterocyclic compound featuring a benzoxadiazole core fused with an acetic acid moiety. The acetic acid group at the 4-position enhances solubility in polar solvents and provides a reactive site for further derivatization, such as esterification or amidation.

This compound serves as a versatile building block in organic synthesis, particularly in the development of fluorescent probes, pharmaceuticals, and dyes. Its structural simplicity and functional group compatibility make it a valuable scaffold for modifying electronic properties and biological interactions.

Properties

IUPAC Name |

2-(2,1,3-benzoxadiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7(12)4-5-2-1-3-6-8(5)10-13-9-6/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJLWYDEHFIXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-Benzoxadiazol-4-yl)acetic acid typically involves the reaction of 2-aminobenzoic acid with nitrous acid to form the benzoxadiazole ring, followed by the introduction of the acetic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while reduction can produce amines. Substitution reactions can lead to halogenated or aminated derivatives.

Scientific Research Applications

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzoxadiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may also play a role in its biological effects by influencing the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Research Findings and Trends

- Spectroscopic Properties : Benzoxadiazole derivatives exhibit distinct UV-Vis absorption maxima (e.g., ~350–450 nm for nitro-substituted analogs) due to extended conjugation, making them suitable for optical sensing .

- Synthetic Flexibility : The acetic acid group enables facile derivatization. For example, coupling with amines or alcohols generates amides or esters for drug discovery .

- Biological Relevance : Benzoxadiazole cores are increasingly used in fluorogenic substrates and enzyme inhibitors, while thiazole analogs dominate antimicrobial research .

Biological Activity

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid is a compound characterized by its unique benzoxadiazole structure fused with an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C8H6N2O3

- IUPAC Name : 2-(benzo[c][1,2,5]oxadiazol-4-yl)acetic acid

Research indicates that this compound may interact with oxidoreductase proteins, potentially affecting biochemical pathways related to oxidative stress and cellular metabolism. The compound's mode of action suggests it could inhibit specific enzymatic activities associated with these proteins.

Antimicrobial Activity

Studies have shown that compounds with a benzoxadiazole moiety exhibit varying degrees of antimicrobial activity. The specific effects of this compound on different microbial strains are summarized in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Bacillus subtilis | 50 µg/mL | Moderate |

| Escherichia coli | >100 µg/mL | No significant activity |

| Candida albicans | 25 µg/mL | Significant |

The compound shows notable activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The findings are summarized in Table 2.

| Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | 5 |

| A549 (Lung cancer) | 20 | 4 |

| HepG2 (Liver cancer) | 10 | 6 |

The selectivity index indicates that the compound exhibits lower toxicity to normal cells compared to cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

A recent study focused on the synthesis and biological evaluation of various benzoxadiazole derivatives, including this compound. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Furthermore, it demonstrated a significant reduction in tumor size in xenograft models when administered at effective dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.